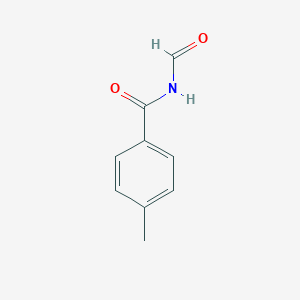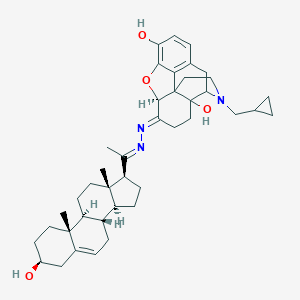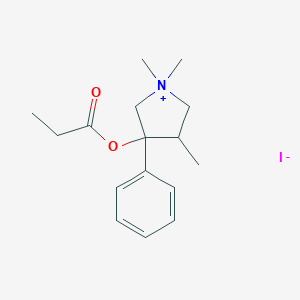
3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate (HTP) is a chemical compound that has been used extensively in scientific research. It is a quaternary ammonium salt that is commonly used as a phase transfer catalyst in organic synthesis. In recent years, HTP has gained attention for its potential applications in biomedical research due to its unique properties.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate is not fully understood. However, it is believed that 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate acts as a phase transfer catalyst, facilitating the transfer of reactants between two immiscible phases. This property has been exploited in organic synthesis reactions. In addition, 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate has been shown to have antimicrobial properties, which may be due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects:
3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate can inhibit the growth of a variety of microorganisms, including bacteria and fungi. Additionally, 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate has been shown to have antioxidant properties and can scavenge free radicals. In vivo studies have shown that 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate can reduce inflammation and oxidative stress in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate in lab experiments is its ability to act as a phase transfer catalyst, facilitating the transfer of reactants between two immiscible phases. This property has been exploited in organic synthesis reactions. Additionally, 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate has been shown to have antimicrobial properties, which can be useful in medical settings. However, one limitation of using 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate is its potential toxicity. While 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate has been shown to be relatively safe in vitro and in animal models, more research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research involving 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate. One area of interest is the potential use of 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate in cancer research. 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate has been shown to have antioxidant properties and can scavenge free radicals, which may make it useful in preventing or treating cancer. Additionally, 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate has been shown to have anti-inflammatory properties, which may be useful in treating a variety of inflammatory diseases. Another area of interest is the potential use of 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate as a disinfectant in medical settings. 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate has been shown to have antimicrobial properties and may be useful in preventing the spread of infections in hospitals and other healthcare settings. Finally, more research is needed to determine the safety and efficacy of 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate in humans, particularly in the context of medical and biomedical applications.
Métodos De Síntesis
3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate can be synthesized through a two-step process. First, 3-phenyl-1,1,4-trimethylpyrrolidinium iodide is prepared by reacting 3-phenylpyrrolidine with methyl iodide. In the second step, propionic acid is added to the reaction mixture to form 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate. The synthesis of 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate has been used in a variety of scientific research applications. It has been shown to have antimicrobial properties and has been used as a disinfectant in medical settings. Additionally, 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate has been used as a phase transfer catalyst in organic synthesis reactions. More recently, 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate has gained attention for its potential applications in biomedical research.
Propiedades
Número CAS |
102584-73-6 |
|---|---|
Nombre del producto |
3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate |
Fórmula molecular |
C29H45IN2O4 |
Peso molecular |
389.27 g/mol |
Nombre IUPAC |
(1,1,4-trimethyl-3-phenylpyrrolidin-1-ium-3-yl) propanoate;iodide |
InChI |
InChI=1S/C16H24NO2.HI/c1-5-15(18)19-16(14-9-7-6-8-10-14)12-17(3,4)11-13(16)2;/h6-10,13H,5,11-12H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
INGAGZGQTPMADL-UHFFFAOYSA-L |
SMILES |
CCC(=O)OC1(C[N+](CC1C)(C)C)C2=CC=CC=C2.[I-] |
SMILES canónico |
CCC(=O)OC1(C[N+](CC1C)(C)C)C2=CC=CC=C2.[I-] |
Sinónimos |
3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



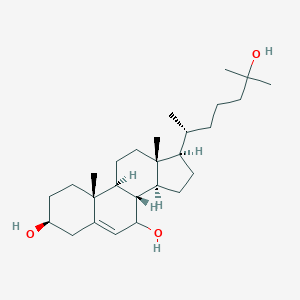
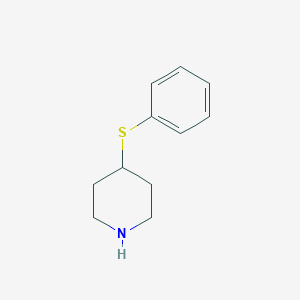
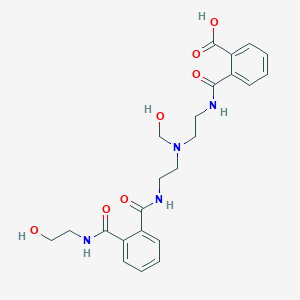
![2(5H)-Furanone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (S)-](/img/structure/B35131.png)
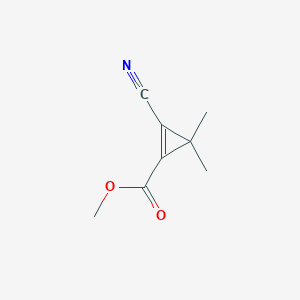
![1-Ethyl-4-[(4-propylphenyl)ethynyl]benzene](/img/structure/B35134.png)
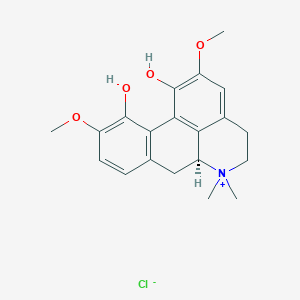
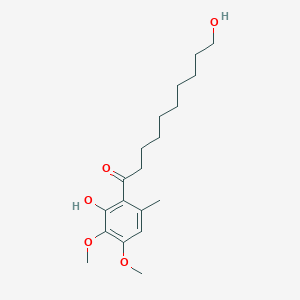
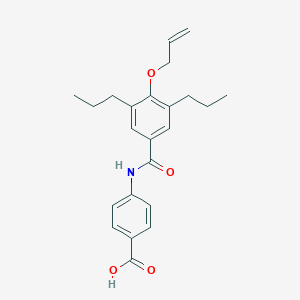
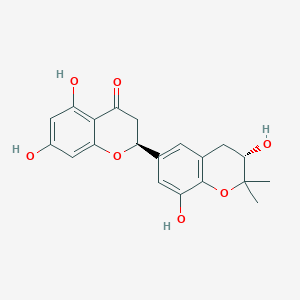
![2-[[1-(1H-benzimidazol-2-yl)piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one](/img/structure/B35148.png)
![(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2R,3R)-3-methyl-2-[[(2S)-2-[[(2S,3S)-3-methyl-2-[[2-(2-sulfanylidenecyclohexyl)acetyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]butanediamide](/img/structure/B35151.png)
